The compound can be classified as a sulfonamide, which are compounds containing a sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and are used in various therapeutic applications. The specific compound discussed here is derived from more complex structures and serves as an important building block in synthetic organic chemistry, especially in the development of pharmaceuticals .
The synthesis of Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves several steps that utilize various reagents and conditions. The process typically begins with the reaction between 2-(2,3-dichlorobenzoyl)benzoic acid and hydroxylamine hydrochloride in boiling pyridine, leading to the formation of an intermediate compound. This intermediate undergoes condensation with ethyl glycinate in the presence of sodium acetate, resulting in another intermediate that is then treated with p-toluenesulfonyl chloride under reflux conditions to yield the desired sulfonamide derivative .
These steps highlight the multi-step nature of synthesizing this compound, emphasizing its complexity and the careful control required over reaction conditions.
The molecular structure of Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be analyzed based on its chemical formula and functional groups. The molecule consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and identify functional groups present in the molecule.
Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is reactive due to its functional groups. It can participate in several chemical reactions typical for sulfonamides:
These reactions underline the versatility of this compound as a synthetic intermediate.
The mechanism of action for Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is primarily related to its interactions within biological systems. Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
This mode of action highlights the potential therapeutic applications of this compound in antimicrobial therapies.
Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and potential applications in pharmaceutical formulations.
Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several significant applications:
The versatility and reactivity of this compound make it valuable not only in synthetic organic chemistry but also in medicinal applications aimed at combating bacterial infections.
The synthesis of Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate follows a convergent multi-step pathway, initiated by the selective sulfonylation of 2,3-dichloroaniline. In the critical first stage, 2,3-dichloroaniline reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane under Schotten-Baumann conditions. This reaction generates the key intermediate N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide, with triethylamine serving as an acid scavenger to prevent hydrochloride salt formation. Precise temperature control (0–5°C initially, then ramping to 25°C) is essential to suppress di-sulfonylation and polychlorinated byproduct formation, achieving reported yields of 85–92% in pilot-scale runs [3] [6].
The subsequent stage involves N-alkylation with methyl bromoacetate, where the sulfonamide nitrogen acts as a nucleophile. Catalytic potassium iodide (2–5 mol%) is employed to enhance reactivity through in situ halogen exchange, converting the bromoacetate to the more reactive iodoacetate. Anhydrous potassium carbonate serves as the base in acetone reflux (56°C), driving the reaction to completion within 12 hours. This step demonstrates moderate sensitivity to steric effects from the ortho-chlorine substituent, requiring careful stoichiometric control (1:1.05 sulfonamide:bromoacetate ratio) to minimize O-alkylation side products to <3% [6] [8].
Table 1: Key Intermediates in Synthesis Pathway
Intermediate | CAS Registry Number | Molecular Formula | Function |
---|---|---|---|
N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide | Not available in sources | C₁₃H₁₁Cl₂NO₂S | Sulfonamide precursor |
Methyl bromoacetate | 96-32-2 | C₃H₅BrO₂ | Alkylating agent |
Crude Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | Not available | C₁₇H₁₆Cl₂NO₄S | Unpurified product |
Alternative synthetic routes employ preformed glycine methyl ester, activated via sulfonyl chloride coupling. Optimization studies reveal that direct condensation of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide with glycine methyl ester hydrochloride requires stoichiometric base (2.0 equivalents potassium carbonate) and phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) to achieve 78% yield in toluene-water biphasic systems. Microwave-assisted coupling (100°C, 30 minutes) enhances reaction efficiency, reducing byproducts from thermal degradation by 15% compared to conventional heating [3] [8].
Catalytic systems significantly impact selectivity. 4-Dimethylaminopyridine (DMAP, 10 mol%) in tetrahydrofuran promotes near-quantitative conversion at 40°C but necessitates post-reaction quenching with dilute hydrochloric acid to decompose the acylpyridinium intermediate. Alternatively, inorganic bases like cesium carbonate in dimethylformamide provide milder conditions (60°C, 8 hours) with easier catalyst removal, though requiring extensive solvent recycling due to dimethylformamide’s high boiling point [6] [10].
Table 2: Catalytic System Performance in Glycine Coupling
Catalyst System | Temperature | Time | Yield (%) | Major Byproducts |
---|---|---|---|---|
Triethylamine (2.0 eq) | 25°C | 24 h | 65 | Di-alkylated glycinate (8%) |
Potassium carbonate (2.2 eq) + TBAB (5 mol%) | 80°C | 12 h | 78 | Hydrolyzed acid (5%) |
Cesium carbonate (2.0 eq) | 60°C | 8 h | 83 | None detected |
DMAP (10 mol%) | 40°C | 4 h | 95 | N-Acylpyridinium salt (traces) |
Solvent polarity critically influences reaction kinetics and impurity profiles. Apolar solvents (toluene, xylenes) favor the sulfonylation step by suppressing hydrolysis of sulfonyl chloride, while polar aprotic solvents (dimethylformamide, dimethylacetamide) accelerate the N-alkylation. Industrial batch reactors (>500 L) employ sequential solvent switching: sulfonylation in toluene followed by solvent distillation and direct introduction of dimethylformamide for alkylation. This strategy minimizes intermediate handling losses while maintaining high overall yields of 86–90% [3] [8].
Purification leverages differential solubility: the crude product dissolved in hot ethanol (60°C) undergoes controlled cooling to 0°C, inducing crystallization while excluding impurities with higher ethanol solubility. Activated carbon treatment (2–5% w/w) removes colored impurities and residual aniline derivatives. For high-purity pharmaceutical intermediates (>99.5%), preparative reverse-phase chromatography (C18 stationary phase, methanol-water gradient) is employed, though with 8–12% yield loss compared to crystallization [7]. Industrial-scale continuous flow crystallization systems enhance polymorph control, producing uniform crystals with bulk densities >0.4 g/mL for optimal downstream processing [10].
Solvent sustainability initiatives focus on replacing dimethylformamide with cyclopentyl methyl ether in alkylation steps, reducing the EHS burden while maintaining comparable yields (82% vs. 85%). This higher-boiling ether facilitates recovery (>90% via distillation) and demonstrates superior partitioning in aqueous workups, reducing organic waste by 30% [6] [10].
Catalyst recycling is achieved through immobilization: polystyrene-supported dimethylaminopyridine (PS-DMAP) enables five reuse cycles in glycine couplings with <5% activity decay. For homogeneous catalysts, aqueous extraction recovers 85–90% triethylamine hydrochloride, which is reconverted to free base via sodium hydroxide treatment. These approaches decrease the process mass intensity by 40% compared to conventional methods [4] [8].
Byproduct suppression strategies include:
Table 3: Waste Reduction Metrics in Green Chemistry Approaches
Parameter | Conventional Process | Optimized Green Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity (kg/kg) | 120 | 72 | 40% |
E-factor (kg waste/kg product) | 85 | 48 | 44% |
Solvent Recovery | <60% | >90% | >50% improvement |
Catalyst Reuse | None | 5 cycles | 80% virgin catalyst reduction |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: